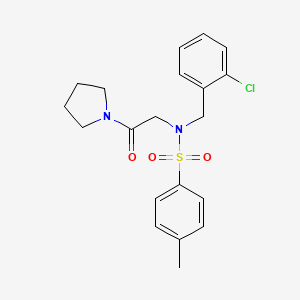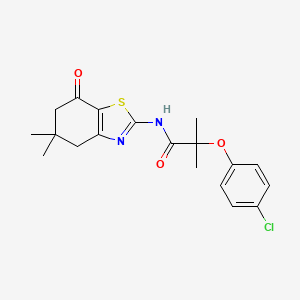
4-nitrobenzyl N-(diphenylacetyl)glycinate
Overview
Description
4-nitrobenzyl N-(diphenylacetyl)glycinate, also known as NDGA, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. NDGA is a potent inhibitor of lipoxygenase, an enzyme that is involved in the synthesis of leukotrienes, which are inflammatory mediators.
Mechanism of Action
4-nitrobenzyl N-(diphenylacetyl)glycinate inhibits lipoxygenase, an enzyme that catalyzes the synthesis of leukotrienes from arachidonic acid. Leukotrienes are inflammatory mediators that play a role in various diseases such as asthma, arthritis, and cancer. By inhibiting lipoxygenase, this compound reduces the production of leukotrienes and thereby reduces inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has antioxidant effects by scavenging free radicals and reducing oxidative stress. This compound also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to have cardioprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
4-nitrobenzyl N-(diphenylacetyl)glycinate has several advantages for lab experiments. This compound is a potent inhibitor of lipoxygenase, which makes it a useful tool for studying the role of lipoxygenase in various diseases. This compound is also relatively stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. This compound is insoluble in water and requires organic solvents for its preparation. This compound can also inhibit other enzymes such as cyclooxygenase, which can complicate the interpretation of results.
Future Directions
4-nitrobenzyl N-(diphenylacetyl)glycinate has potential applications in various diseases such as cancer, inflammation, and cardiovascular diseases. Future research should focus on the development of new this compound derivatives with improved pharmacological properties such as solubility, bioavailability, and selectivity. Additionally, future research should investigate the mechanism of action of this compound in more detail to identify new therapeutic targets. Finally, future research should investigate the safety and toxicity of this compound in animal models and humans to pave the way for its clinical development.
Scientific Research Applications
4-nitrobenzyl N-(diphenylacetyl)glycinate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to have cardioprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
(4-nitrophenyl)methyl 2-[(2,2-diphenylacetyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c26-21(30-16-17-11-13-20(14-12-17)25(28)29)15-24-23(27)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,22H,15-16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVPSYWAYIXOLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B3541582.png)

![5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3541592.png)


![3-(3-chlorophenyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B3541616.png)
![N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3541634.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B3541635.png)
![ethyl 3-{7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B3541642.png)
![3-allyl-5-[3-bromo-5-methoxy-4-(2-pyridinylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3541648.png)
![4-{[4-chloro-2-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]methyl}benzoic acid](/img/structure/B3541652.png)

![4-nitrobenzyl 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B3541667.png)
![ethyl 4,5-dimethyl-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)-3-thiophenecarboxylate](/img/structure/B3541669.png)